![molecular formula C20H14ClFN4OS B4295520 (5Z)-3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295520.png)
(5Z)-3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a thiazolidinone core, substituted with chloro, methyl, and fluorophenyl groups
Preparation Methods
The synthesis of (5Z)-3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone core, followed by the introduction of the various substituents. Common reagents used in these reactions include chloroform, methyl iodide, and fluorobenzene derivatives. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product. Industrial production methods may scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chloro, methyl, and fluorophenyl groups can participate in substitution reactions, leading to a range of products. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5Z)-3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of (5Z)-3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-3-(3-chloro-4-methylphenyl)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4OS/c1-11-2-7-15(9-16(11)21)26-19(27)17(28-20(26)23)8-13-10-24-25-18(13)12-3-5-14(22)6-4-12/h2-10,23H,1H3,(H,24,25)/b17-8-,23-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYSROMHHXHIU-HWICUKGISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)SC2=N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/SC2=N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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